

# The Berlin Questionnaire: A Comparative Validation Guide for Diverse Populations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Berlin Questionnaire (BQ) is a widely utilized, cost-effective screening tool for identifying patients at high risk for obstructive sleep **apnea** (OSA). Its performance, however, can vary significantly across different populations. This guide provides a comprehensive comparison of the BQ's validation in diverse ethnic groups, age brackets, and patient cohorts with specific comorbidities, alongside a comparison with the STOP-BANG questionnaire, another prominent OSA screening tool. The data presented is compiled from a range of validation studies, with detailed experimental protocols to support robust interpretation and application in research and clinical settings.

# Comparative Performance of the Berlin Questionnaire

The diagnostic accuracy of the Berlin Questionnaire is typically assessed by its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) against the gold standard of polysomnography (PSG) or home respiratory polygraphy. The **Apnea**-Hypopnea Index (AHI), which quantifies the number of **apnea** and hypopnea events per hour of sleep, is used to classify the severity of OSA.

# Validation in Diverse Ethnic and Geographic Populations



The performance of the Berlin Questionnaire can be influenced by the demographic and anthropometric characteristics of different populations. The following table summarizes its validation across various ethnic and geographic groups.

| Populatio<br>n                                          | AHI<br>Cutoff<br>(events/h<br>our) | Sensitivit<br>y (%) | Specificit<br>y (%) | PPV (%) | NPV (%) | Citation(s<br>) |
|---------------------------------------------------------|------------------------------------|---------------------|---------------------|---------|---------|-----------------|
| General Population (Singapore )                         | ≥15                                | 58.8                | 77.6                | 50.6    | 82.9    | [1]             |
| ≥30                                                     | 76.9                               | 72.7                | 25.3                | 96.3    | [1]     |                 |
| Spanish-<br>speaking<br>(Primary<br>Care, ≥40<br>years) | ≥15                                | 76.8                | 74.5                | 75.3    | 76.0    | [2]             |
| Korean<br>(Sleep<br>Clinic)                             | >5                                 | 72.1                | 42.1                | -       | -       |                 |
| Persian<br>(Sleep<br>Clinic)                            | >5                                 | 84.0                | 61.5                | 96.0    | 25.8    | _               |
| Indian<br>(Modified<br>BQ,<br>Tertiary<br>Care)         | >5                                 | 86.0                | 95.0                | 96.0    | 82.0    | [3]             |

## **Validation in Specific Patient Populations**



The utility of the Berlin Questionnaire has also been evaluated in specific patient cohorts, including the elderly and individuals with common comorbidities associated with OSA.

| Populatio<br>n                        | AHI<br>Cutoff<br>(events/h<br>our) | Sensitivit<br>y (%) | Specificit<br>y (%) | PPV (%) | NPV (%) | Citation(s<br>) |
|---------------------------------------|------------------------------------|---------------------|---------------------|---------|---------|-----------------|
| Elderly<br>(≥60 years)                | ≥5                                 | -                   | -                   | -       | -       |                 |
| Coronary<br>Artery<br>Disease         | Not<br>specified                   | 70.0                | 48.0                | 56.0    | 64.0    | _               |
| Type 2<br>Diabetes                    | ≥15                                | 69.0                | 50.0                | -       | -       | _               |
| Post-<br>COVID-19<br>(Modified<br>BQ) | ≥15                                | 89.0                | 93.0                | 89.0    | 93.0    | [4]             |

# Comparison with the STOP-BANG Questionnaire

The STOP-BANG questionnaire is another widely used screening tool for OSA. The following table provides a comparative view of its performance against the Berlin Questionnaire in different OSA severity categories.



| OSA<br>Severity | Questio<br>nnaire | Sensitiv<br>ity (%) | Specific ity (%) | PPV (%) | NPV (%) | Accurac<br>y (%) | Citation<br>(s) |
|-----------------|-------------------|---------------------|------------------|---------|---------|------------------|-----------------|
| Mild            | Berlin            | 100                 | 23.08            | 48.15   | 100     | 55               |                 |
| STOP-<br>BANG   | 85.71             | 38.46               | 52.17            | 76.92   | 57.5    |                  |                 |
| Moderate        | Berlin            | 100                 | 34.62            | 50      | 100     | 60               |                 |
| STOP-<br>BANG   | 92.86             | 46.15               | 54.17            | 92.31   | 65      |                  |                 |
| Severe          | Berlin            | 100                 | 50               | 51.85   | 100     | 67.5             |                 |
| STOP-<br>BANG   | 85.71             | 61.54               | 54.55            | 88.89   | 70      |                  |                 |

## **Experimental Protocols**

The validation studies cited in this guide predominantly follow a cross-sectional design where the index test (Berlin Questionnaire or other screening tools) is compared against a reference standard (polysomnography or respiratory polygraphy).

### Patient Recruitment and Questionnaire Administration

- Recruitment: Participants are typically recruited from various settings, including primary care
  clinics, specialized sleep clinics, and specific hospital departments (e.g., cardiology,
  endocrinology).[2][3] Some studies focus on the general population to assess the tool's
  performance in a broader community setting.[1]
- Inclusion and Exclusion Criteria: Studies define specific inclusion criteria (e.g., age range, presence of symptoms suggestive of OSA) and exclusion criteria (e.g., previous diagnosis of OSA, certain medical conditions that could confound the results).
- Questionnaire Administration: The Berlin Questionnaire is a self-administered tool.[1] For studies in non-English speaking populations, the questionnaire undergoes a rigorous translation and back-translation process to ensure cultural and linguistic validity.[1][2] The questionnaire is typically completed by the participant before the sleep study.



### **Gold Standard Diagnostic Procedure: Polysomnography**

- Polysomnography (PSG): Full, attended, in-laboratory polysomnography is considered the gold standard for diagnosing OSA. This involves monitoring multiple physiological parameters during sleep, including:
  - Electroencephalogram (EEG) to monitor brain waves.
  - Electrooculogram (EOG) to monitor eye movements.
  - Electromyogram (EMG) to monitor muscle activity.
  - Electrocardiogram (ECG) to monitor heart rate and rhythm.
  - Airflow measurement at the nose and mouth.
  - Respiratory effort using thoracic and abdominal belts.
  - Pulse oximetry to measure blood oxygen saturation.
- Home Respiratory Polygraphy: Some studies utilize unattended home respiratory polygraphy
  as an alternative to in-lab PSG. These devices monitor a reduced set of parameters, typically
  including airflow, respiratory effort, and oximetry.[2]

#### **Scoring of Respiratory Events**

The scoring of **apnea**s and hypopneas from the polysomnography data is conducted by trained sleep technicians according to standardized criteria, most commonly the American Academy of Sleep Medicine (AASM) Scoring Manual.

- Apnea: Defined as a cessation of airflow for at least 10 seconds. Obstructive apneas are characterized by continued or increased respiratory effort, while central apneas are associated with an absence of respiratory effort.
- Hypopnea: Defined as a reduction in airflow for at least 10 seconds, associated with a certain level of oxygen desaturation (typically ≥3% or ≥4%) and/or an arousal from sleep.[5]



• **Apnea**-Hypopnea Index (AHI): Calculated as the total number of **apnea**s and hypopneas per hour of sleep. The AHI is used to grade the severity of OSA:

Normal: <5 events/hour</li>

Mild OSA: 5-14 events/hour

Moderate OSA: 15-29 events/hour

Severe OSA: ≥30 events/hour

## **Visualizing the Validation Workflow**

The following diagrams illustrate the logical flow of a typical validation study for an OSA screening questionnaire and the decision-making process based on the screening results.





Click to download full resolution via product page

Caption: Workflow of a Berlin Questionnaire validation study.





#### Click to download full resolution via product page

Caption: Clinical decision pathway using the Berlin Questionnaire.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Using the Berlin Questionnaire to Predict Obstructive Sleep Apnea in the General Population PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validity and reliability of the Berlin questionnaire for the detection of moderate or severe obstructive sleep apnea in patients aged 40 years or older detected from primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- To cite this document: BenchChem. [The Berlin Questionnaire: A Comparative Validation Guide for Diverse Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277953#validation-of-the-berlin-questionnaire-in-diverse-populations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com